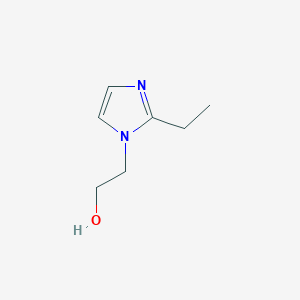

2-(2-ethyl-1H-imidazol-1-yl)ethanol

Description

2-(2-Ethyl-1H-imidazol-1-yl)ethanol (CAS: 3715-96-6) is an imidazole derivative characterized by an ethyl substituent at the 2-position of the imidazole ring and a hydroxyethyl group at the 1-position. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.19 g/mol . Its structure balances hydrophobicity (ethyl group) and hydrophilicity (hydroxyethyl), making it versatile for further functionalization.

Propriétés

IUPAC Name |

2-(2-ethylimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-7-8-3-4-9(7)5-6-10/h3-4,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMGGRZXHPSOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649193 | |

| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-96-6 | |

| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of 2-Ethylimidazole with 2-Bromoethanol

Reaction Mechanism and Conditions

This method involves the nucleophilic substitution of 2-ethylimidazole with 2-bromoethanol in dimethylformamide (DMF) under basic conditions. Potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of the imidazole’s nitrogen atom and subsequent alkylation. The reaction proceeds at 60°C for 8 hours, yielding the target compound after extraction and purification.

Key Parameters:

- Molar Ratio : A 1:1.2 molar ratio of 2-ethylimidazole to 2-bromoethanol ensures optimal conversion.

- Solvent : DMF enhances solubility and reaction kinetics due to its high polarity.

- Temperature and Time : Prolonged heating at 60°C minimizes side reactions such as over-alkylation.

Yield and Scalability:

Reported yields for this method reach 49% on a laboratory scale. Industrial scalability is feasible with reactor optimization, though solvent recovery and waste management require attention.

Direct Alkylation Using Ethylene Oxide

Reaction Pathway

In this approach, 2-ethylimidazole undergoes alkylation with ethylene oxide under strongly basic conditions (e.g., sodium hydroxide or potassium hydroxide). The epoxide ring of ethylene oxide opens upon nucleophilic attack by the imidazole nitrogen, forming the ethanol side chain.

Optimization Insights:

- Base Selection : Sodium hydroxide (NaOH) achieves higher yields compared to potassium hydroxide due to improved solubility in aqueous-organic biphasic systems.

- Temperature Control : Reactions conducted at 40–50°C prevent polymerization of ethylene oxide, a common side reaction.

- Industrial Adaptation : Large-scale production employs continuous-flow reactors to manage exothermicity and enhance safety.

Comparative Data:

Laboratory-scale yields range from 60–70% , with industrial processes reporting 85% efficiency after recycling unreacted reagents.

Hydrolysis of 2-(2-Ethyl-1H-imidazol-1-yl)ethyl Acetate

Synthetic Strategy

This two-step method first synthesizes 2-(2-ethyl-1H-imidazol-1-yl)ethyl acetate via esterification of 2-ethylimidazole with ethylene glycol diacetate, followed by acidic hydrolysis to yield the ethanol derivative.

Stepwise Analysis:

- Esterification : Conducted at 80°C using acetic anhydride as the acylating agent.

- Hydrolysis : Hydrochloric acid (HCl) in aqueous ethanol cleaves the ester bond at reflux temperatures.

Advantages and Limitations:

- Yield : The hydrolysis step achieves 75–80% conversion , though the overall two-step process reduces net efficiency to 55–60% .

- Purity : Requires extensive purification to remove acetic acid byproducts.

Comparative Evaluation of Methods

Critical Analysis of Byproducts and Side Reactions

- Over-Alkylation : A risk in Method 1 if excess 2-bromoethanol is used, leading to di-substituted imidazole derivatives.

- Polymerization of Ethylene Oxide : Mitigated in Method 2 through precise temperature control and catalyst selection.

- Esterification Byproducts : Method 3 generates acetic acid, necessitating neutralization and distillation.

Industrial and Research Applications

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxyl group in 2-(2-ethyl-1H-imidazol-1-yl)ethanol undergoes nucleophilic substitution under mild conditions, often facilitated by bases or catalysts.

Silylation for Hydroxyl Protection

In a synthesis protocol from Ambeed , the hydroxyl group was protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in dimethylformamide (DMF) with imidazole as a base:

| Reactants/Conditions | Product | Yield | Characterization |

|---|---|---|---|

| TBDPSCl, imidazole, DMF, RT, 2h | 4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)-1H-imidazole | 1.6 g (30%) | UPLC-MS: 351.2 (M+H⁺) |

This reaction highlights the alcohol's susceptibility to silylation, a key step in multi-step synthetic routes to preserve reactivity at other sites.

Alkylation and Nucleophilic Displacement

A patent describes the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol using 2-chloro-1-(2,4-dichlorophenyl)-ethanol and imidazole under basic conditions (NaOH, PEG600 catalyst):

| Reactants/Conditions | Product | Yield | Purity |

|---|---|---|---|

| DMF, imidazole, NaOH, PEG600, 110–115°C, 4h | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol | 90% | Mp: 131.9–133.4°C |

This demonstrates the compound’s potential as a precursor in alkylation reactions for pharmacologically active molecules.

Esterification and Functional Group Interconversion

The hydroxyl group can be converted to esters or ethers. For example, reaction with acyl chlorides in the presence of pyridine yields esters, though specific protocols for this compound are inferred from analogous imidazole derivatives .

Oxidation of the Hydroxyethyl Group

The primary alcohol can be oxidized to a ketone or carboxylic acid. For example, chromium-based oxidants (e.g., CrO₃) or milder Swern conditions may convert the alcohol to 2-(2-ethyl-1H-imidazol-1-yl)acetaldehyde, though experimental data specific to this compound is sparse.

Industrial and Pharmacological Relevance

-

Pharmaceutical Intermediates : Used in synthesizing HO-1 inhibitors, where structural analogs show IC₅₀ values as low as 0.9 µM .

-

Polymer Chemistry : Acts as a crosslinker or monomer in specialty polymers, enhancing thermal stability .

-

Corrosion Inhibition : Ethylimidazole derivatives are effective in protecting metals under acidic conditions .

Applications De Recherche Scientifique

Organic Synthesis

2-(2-Ethyl-1H-imidazol-1-yl)ethanol serves as a valuable intermediate in the synthesis of more complex imidazole derivatives. Its reactivity enables the formation of various functional groups through:

- Alkylation Reactions : Used to create more complex molecules.

- Oxidation and Reduction : Can be oxidized to form imidazole derivatives or reduced to yield simpler compounds.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Imidazole derivatives |

| Reduction | 2-(1H-Imidazol-1-yl)ethane |

| Substitution | Various esters |

The compound exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential therapeutic properties, including:

- Antimicrobial Effects : Demonstrated activity against various pathogens.

- Antiparasitic Activity : Effective against Trypanosoma cruzi, with IC₅₀ values as low as 0.04 µM in vitro.

Case studies highlight its role as a ligand for enzymes and receptors, influencing neurotransmitter systems relevant to conditions like ADHD and substance abuse disorders.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their potential as:

- Antitumor Agents : Novel derivatives have shown pro-apoptotic activity in cancer cell lines.

| Study Reference | Findings |

|---|---|

| Antitumor activity of imidazole derivatives | |

| Evaluation of novel nitroimidazole derivatives |

Pharmaceuticals

The compound is utilized in the pharmaceutical industry for the synthesis of drugs due to its biological properties and ability to form stable complexes with biological targets.

Agrochemicals

In agrochemicals, it acts as a precursor for developing pesticides and herbicides that target specific biological pathways in pests.

Corrosion Inhibitors

Due to its chemical properties, this compound is also used as a corrosion inhibitor in various industrial processes, enhancing the longevity of metal components.

Mécanisme D'action

The mechanism of action of 2-(2-ethyl-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The ethanol moiety can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Imidazole Ring

2-(2-Ethyl-1H-imidazol-1-yl)acetic Acid

- Structure : Replaces the hydroxyethyl group with an acetic acid moiety.

- Molecular Formula : C₇H₁₀N₂O₂; Molecular Weight : 154.17 g/mol .

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol

- Structure : Features a nitro group (electron-withdrawing) and styryl substituent (bulky aromatic).

- Synthesis : Prepared via condensation of 2-methyl-5-nitroimidazole with benzaldehydes in DMSO/MeOH .

- Key Differences : The nitro group increases electrophilicity, while the styryl group introduces steric hindrance, likely reducing reactivity compared to the ethyl-substituted compound.

Benzimidazole Analogues

(±)-1-(1H-Benzo[d]imidazol-2-yl)ethanol

- Structure : Benzimidazole core fused with a benzene ring and a hydroxyethyl group.

- Synthesis : Reacts with 3-bromoprop-1-ene to form allyl derivatives (79% yield) .

2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

- Structure : Incorporates a 4-fluorophenyl group.

- Synthesis: Achieved via hydrolysis of ethyl esters in ethanol/NaOH (55% yield) .

- Key Differences : The fluorophenyl group enhances metabolic stability and lipophilicity, making it advantageous for drug design compared to the simpler ethyl group .

Imidazoline Derivatives

2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethanol

- Structure : Partially saturated imidazoline ring with a heptyl chain.

- Molecular Formula : C₁₂H₂₄N₂O; Molecular Weight : 224.33 g/mol .

- Key Differences : The saturated ring reduces aromatic conjugation, altering electronic properties. The long heptyl chain significantly increases hydrophobicity, which may limit aqueous solubility compared to ethyl-substituted imidazoles .

Functional Group Variations

2-Amino-1-(1H-imidazol-5-yl)ethanol

- Structure: Substitutes the ethyl group with an amino-hydroxyethyl chain.

- Molecular Formula : C₅H₁₀N₃O; Molecular Weight : 142.15 g/mol .

(1-Benzyl-1H-imidazol-2-yl)methanol

Activité Biologique

2-(2-ethyl-1H-imidazol-1-yl)ethanol is a compound with the molecular formula C7H12N2O, characterized by an imidazole ring substituted with an ethyl group and an ethanol moiety. This compound has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The chemical structure of this compound allows it to participate in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form aldehyde or carboxylic acid. |

| Reduction | The imidazole ring can be reduced to form saturated derivatives. |

| Substitution | Hydroxyl group can be substituted with other functional groups. |

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The ethanol moiety enhances solubility and reactivity through hydrogen bonding .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, modulating various biological pathways. This property is significant in drug design, particularly for targeting specific enzymes involved in disease processes.

Antimicrobial Properties

The compound has been explored for its potential therapeutic properties, including antimicrobial and antifungal activities. Studies have shown that derivatives of imidazole compounds often exhibit significant antimicrobial effects, suggesting that this compound may also possess similar properties .

Case Studies

Several studies have highlighted the biological activity of related imidazole derivatives:

- Antitumor Activity : A study synthesized novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives that exhibited excellent antitumor activity. The mechanism involved pro-apoptotic effects on cancer cells .

- Antiprotozoal Activity : Research on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated significant antiprotozoal activity, indicating the potential of imidazole-based compounds in treating protozoan infections .

- Nitroimidazole Derivatives : Another study focused on nitroimidazole derivatives that showed promise as cancer imaging agents due to their unique interactions with biological systems .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 2-(1H-imidazol-1-yl)ethanol | Lacks ethyl substitution | Different reactivity and applications |

| 2-(2-methyl-1H-imidazol-1-yl)ethanol | Features a methyl group instead of ethyl | Variations in steric and electronic effects |

The presence of the ethyl group in this compound enhances its potential as a ligand and influences its interactions with biological targets .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-ethyl-1H-imidazol-1-yl)ethanol and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-bromoethanol derivatives with 2-ethylimidazole in polar aprotic solvents (e.g., DMF) under reflux conditions yields the target molecule. Subsequent reduction of ketone intermediates (e.g., using sodium borohydride in methanol) produces secondary alcohols . Modifications to the aryl or imidazole substituents can be achieved by varying the starting materials (e.g., substituted bromoacetophenones) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm the presence of imidazole protons (δ 7.0–7.5 ppm) and ethanol moiety (δ 3.5–4.5 ppm for CH2-OH) .

- IR Spectroscopy : Identify O-H stretches (~3200–3500 cm⁻¹) and imidazole C=N/C-C vibrations (~1500–1600 cm⁻¹) .

- HPLC/GC-MS : Assess purity (>98%) and detect trace impurities .

- Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages .

Q. What are the recommended crystallization conditions for structural analysis of this compound?

- Methodological Answer : Slow evaporation from polar solvents (e.g., methanol/water mixtures) at 4°C promotes single-crystal growth. X-ray diffraction studies (e.g., SHELX programs) are critical for resolving hydrogen-bonding networks, such as O-H⋯N interactions between the ethanol hydroxyl and imidazole nitrogen .

- Example : Crystals of analogous imidazole-ethanol derivatives form chains via O-H⋯N hydrogen bonds along the crystallographic b-axis .

Advanced Research Questions

Q. How do structural modifications (e.g., biphenyl esterification) influence the antifungal activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that biphenyl esters enhance lipophilicity, improving membrane penetration in Candida species. In vitro assays (MIC values) show that electron-withdrawing substituents (e.g., -Cl, -F) on the aryl ring increase potency by 2–4 fold compared to unsubstituted analogs .

- Data Table :

| Derivative | Substituent | MIC (μg/mL) against C. albicans |

|---|---|---|

| 2a | -H | 16.0 |

| 2b | -4-Cl | 8.0 |

| 2c | -4-F | 4.0 |

Q. What challenges arise in resolving crystallographic disorder in this compound complexes?

- Methodological Answer : Disorder in the ethyl or imidazole groups complicates refinement. Strategies include:

Q. How can molecular docking elucidate the interaction of this compound with fungal cytochrome P450 targets?

- Methodological Answer : Dock the compound into the CYP51 active site (PDB: 1EA1) using AutoDock Vina. Key parameters:

- Protonate the imidazole nitrogen for H-bonding with heme-coordinated water.

- Score poses based on binding energy (ΔG ≤ -8.0 kcal/mol indicates strong affinity).

- Validate with MD simulations (RMSD < 2.0 Å over 100 ns) .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility). Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.